molecular formula C18H13ClN4O B2370593 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895017-83-1

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2370593
CAS No.: 895017-83-1
M. Wt: 336.78
InChI Key: PRIDTSVKCVVKGI-UHFFFAOYSA-N
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Description

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.

Mechanism of Action

Target of Action

The primary target of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2 by inhibiting its activity . The inhibition of CDK2 prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the phosphorylation of key components, the transition from the G1 phase to the S phase of the cell cycle is halted . This leads to the arrest of the cell cycle and the inhibition of cell proliferation .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is significant inhibition of the growth of cancer cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the synthesis and testing of such compounds are usually conducted under controlled laboratory conditions to minimize the impact of environmental variables .

Biochemical Analysis

Biochemical Properties

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 can significantly inhibit the growth of various cancer cell lines .

Cellular Effects

The compound exhibits cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It has been observed to cause significant alterations in cell cycle progression and induce apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the active site of CDK2 . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, thereby exerting its anticancer effects.

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been reported, compounds of the pyrazolo[3,4-d]pyrimidine class generally exhibit stable and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been explicitly reported in the literature. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxicity at high doses .

Metabolic Pathways

As a potential CDK2 inhibitor, it may interact with enzymes and cofactors involved in cell cycle regulation .

Transport and Distribution

Given its potential role as a kinase inhibitor, it may be distributed to areas of the cell where kinases are active .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. As a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with benzylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its ability to inhibit specific enzymes and proteins.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy .

Properties

IUPAC Name

5-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c19-14-7-4-8-15(9-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIDTSVKCVVKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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